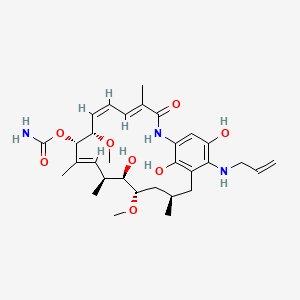
Retaspimycin
概要
説明
- この化合物は、17-アリルアミノ-17-デメトキシゲルダーナマイシン(17-AAG) アナログのクラスに属します。
- この化合物は、次の化学構造を持ちます: !Retaspimycin Chemical Structure
レタスピマイシン: は、タンパク質のフォールディングと安定化に関与する分子シャペロンである(ヒートショックタンパク質90)の強力な阻害剤です。
準備方法
合成経路: レタスピマイシンは、化学反応によって合成することができます。一般的な合成経路の1つは、ゲルダーナマイシン誘導体を修飾することです。
反応条件: 特定の反応条件は異なる場合がありますが、主要なステップには、アリル化とデメトキシ化が含まれます。
工業生産: 工業規模の生産方法は、所有権がありますが、合成経路と精製プロセスの最適化が関係している可能性があります。
化学反応の分析
反応: レタスピマイシンは、次の反応を含むさまざまな反応を受けます。
一般的な試薬と条件: これらは特定の反応によって異なります。例えば
主要な生成物: 一次生成物はレタスピマイシン自体です。
科学的研究の応用
化学: Hsp90阻害とタンパク質フォールディングを研究するためのツール化合物として使用されます。
生物学: 細胞プロセス、タンパク質安定性、およびシャペロン機能に対する影響が調査されています。
医学: 臨床試験では、抗癌剤としての可能性が検討されています。
産業: 創薬とタンパク質ベースの治療法に応用できる可能性があります。
作用機序
Hsp90阻害: レタスピマイシンは、Hsp90のATP結合部位に結合し、その機能を阻害します。
分子標的: Hsp90は、クライアントタンパク質(例:キナーゼ、転写因子)を安定化します。
経路: 阻害は、複数のシグナル伝達経路に影響を与え、タンパク質発現と細胞応答の変化につながります。
類似化合物との比較
ユニークな特徴: レタスピマイシンの高い効力と溶解性は、それを際立たせています。
類似化合物: 他のHsp90阻害剤には、17-AAG、ゲルダーナマイシン、ガネテスピブなどがあります。
1 Sydor JR, et al. Development of 17-allylamino-17-demethoxygeldanamycin hydroquinone hydrochloride (IPI-504), an anti-cancer agent directed against Hsp90. Proc Natl Acad Sci U S A. 2006 Nov 14;103(46):17408-13. 2 Floris G, et al. The heat shock protein 90 inhibitor IPI-504 induces KIT degradation, tumor shrinkage, and cell proliferation arrest in xenograft models of gastrointestinal stromal tumors. (Abstracts from referenced studies are available in the source.)
特性
IUPAC Name |
[13,20,22-trihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3-oxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H45N3O8/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35/h8-11,15-17,19,24-25,27,29,33,35-37H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKGNIRUXAZDQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=C(C(=C2O)C1)NCC=C)O)C)OC)OC(=O)N)C)C)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H45N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















